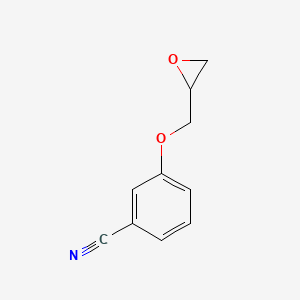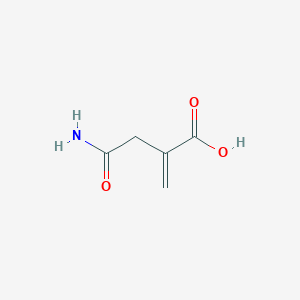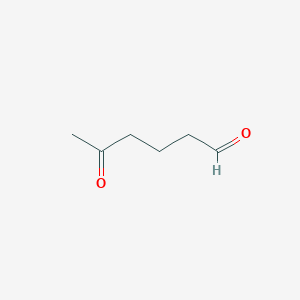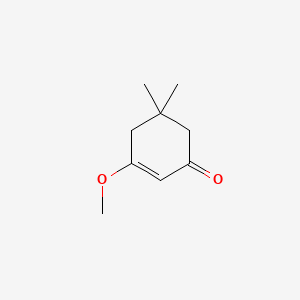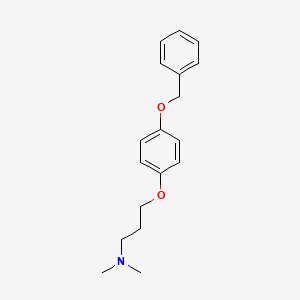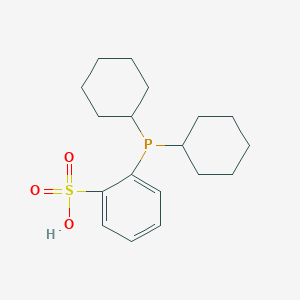
2-(Dicyclohexylphosphino)benzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dicyclohexylphosphino)benzenesulfonic acid is a chemical compound with the empirical formula C18H27O3PS . It has a molecular weight of 354.44 . This compound is a ligand suitable for various types of coupling reactions, including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .
Molecular Structure Analysis
The molecular structure of 2-(Dicyclohexylphosphino)benzenesulfonic acid is represented by the SMILES stringOS(=O)(=O)c1ccccc1P(C2CCCCC2)C3CCCCC3 . This indicates that the compound contains a benzenesulfonic acid group and a dicyclohexylphosphino group. Chemical Reactions Analysis
As a ligand, 2-(Dicyclohexylphosphino)benzenesulfonic acid is suitable for various types of coupling reactions. These include Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .Physical And Chemical Properties Analysis
2-(Dicyclohexylphosphino)benzenesulfonic acid is a solid substance . It has a melting point of 262-267 °C . The compound’s functional group is phosphine .Safety and Hazards
The safety data sheet for 2-(Dicyclohexylphosphino)benzenesulfonic acid indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dusts or mists, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves, clothing, eye protection, and face protection .
Propriétés
Numéro CAS |
926936-73-4 |
|---|---|
Nom du produit |
2-(Dicyclohexylphosphino)benzenesulfonic acid |
Formule moléculaire |
C18H27O3PS |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
2-dicyclohexylphosphanylbenzenesulfonic acid |
InChI |
InChI=1S/C18H27O3PS/c19-23(20,21)18-14-8-7-13-17(18)22(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h7-8,13-16H,1-6,9-12H2,(H,19,20,21) |
Clé InChI |
HGWGEQXOJCXFBA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3S(=O)(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[2-(benzyloxy)phenyl]-2,4-dioxobutanoate](/img/structure/B8756784.png)

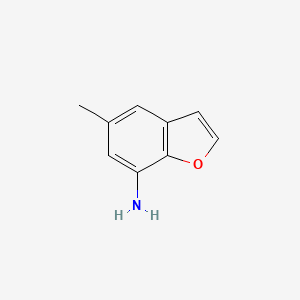

![9-Bromothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B8756832.png)

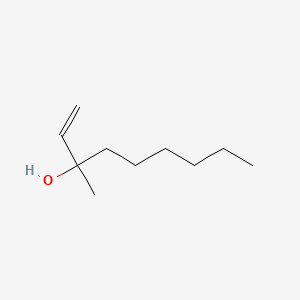
![3-[4-[(3-fluorophenyl)methoxy]phenyl]prop-2-enoic Acid](/img/structure/B8756851.png)
